Iosimide

Description

Historical Context of Iosimide's Emergence in Scientific Literature (Excluding Clinical Application)

The historical emergence of a compound in scientific literature often follows a trajectory from initial synthesis and characterization to subsequent investigations of its properties and reactivity. In the case of this compound, a comprehensive search of academic journals and chemical databases does not yield a clear historical timeline of its discovery or initial synthesis. This lack of a documented history within non-clinical chemical literature suggests that its initial preparation and study may have been part of proprietary industrial research not disclosed in the public domain, or that it is a very recently synthesized molecule that is yet to be widely reported. Without published studies on its synthesis, fundamental characterization, or reactivity, its historical context remains largely undefined.

This compound's Position within Broader Classes of Organic Compounds Under Academic Scrutiny

The classification of an organic compound is fundamental to understanding its potential chemical behavior and relationships with other molecules. Organic compounds are broadly categorized based on their functional groups and carbon skeleton structure, such as acyclic (open-chain) or cyclic. byjus.comlongdom.org Further classifications include aromatic compounds, which contain a benzene (B151609) ring or other related ring systems, and heterocyclic compounds, where the ring structure includes at least one atom of an element other than carbon. longdom.org

Without specific structural information for this compound from the available search results, its precise classification is not possible. However, based on its name, one might speculate that it could be an amide or an imide derivative. Amides and imides are important classes of organic compounds containing nitrogen and are subjects of extensive academic scrutiny due to their presence in biologically important molecules and their utility as synthetic intermediates. For instance, benzamide derivatives are a well-studied class of compounds. nih.gov The "-imide" suffix specifically suggests the presence of a diacyl-amino functional group. Should this compound fall into this category, it would be placed within the broader class of nitrogen-containing organic compounds.

Overview of Key Research Areas Pertaining to this compound

Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce the compound. bonviewpress.comresearchgate.net This would be followed by thorough characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm its molecular structure.

Reactivity Studies: Investigating how the compound reacts with other chemical reagents to understand its fundamental chemical properties and potential for use in further synthetic applications.

Derivatization: The synthesis of analogues and derivatives to explore structure-activity relationships. nih.govsemanticscholar.org

In the broader context of chemical research, new compounds are often evaluated for their potential in materials science, catalysis, or as scaffolds for the development of new chemical entities with specific functions.

Scope and Objectives of Academic Inquiry into this compound

The scope and objectives of academic inquiry into any new compound are driven by its perceived potential. For a compound like this compound, where public domain information is scarce, the initial objective of any academic study would be foundational. The primary goals would be to:

Establish a reliable synthetic protocol: This is the first step to enable further research.

Fully characterize the compound's structure and properties: This includes its three-dimensional arrangement of atoms and its basic physical and chemical characteristics.

Conduct preliminary reactivity and stability studies: Understanding how the molecule behaves under various conditions is crucial for any future application.

Subsequent research would then be guided by these initial findings. For example, if the compound exhibits interesting electronic or photophysical properties, research might move towards its application in materials science. If it possesses a unique structural motif, it could be explored as a building block in organic synthesis. The progression of research from these fundamental objectives is a standard paradigm in the exploration of new chemical space. nih.gov

Structure

2D Structure

Properties

CAS No. |

79211-10-2 |

|---|---|

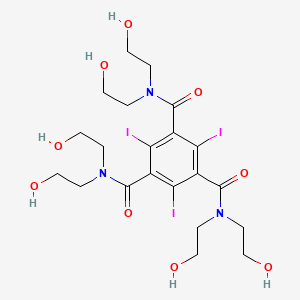

Molecular Formula |

C21H30I3N3O9 |

Molecular Weight |

849.2 g/mol |

IUPAC Name |

1-N,1-N,3-N,3-N,5-N,5-N-hexakis(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3,5-tricarboxamide |

InChI |

InChI=1S/C21H30I3N3O9/c22-16-13(19(34)25(1-7-28)2-8-29)17(23)15(21(36)27(5-11-32)6-12-33)18(24)14(16)20(35)26(3-9-30)4-10-31/h28-33H,1-12H2 |

InChI Key |

KZYHGCLDUQBASN-UHFFFAOYSA-N |

SMILES |

C(CO)N(CCO)C(=O)C1=C(C(=C(C(=C1I)C(=O)N(CCO)CCO)I)C(=O)N(CCO)CCO)I |

Canonical SMILES |

C(CO)N(CCO)C(=O)C1=C(C(=C(C(=C1I)C(=O)N(CCO)CCO)I)C(=O)N(CCO)CCO)I |

Other CAS No. |

79211-10-2 |

Synonyms |

iosimid iosimide N,N,N',N',N'',N''-hexakis(2-hydroxyethyl)-2,4,6-triiodo-1,3,5-benzenetricarboxamide SHL 436C SHL-436C |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Iosimide

Advanced Spectroscopic Techniques for Iosimide Structural Determination

Spectroscopic methods are indispensable tools for identifying functional groups, determining connectivity, and confirming the molecular formula of organic compounds. For this compound (C₂₁H₃₀I₃N₃O₉), these techniques would be crucial in validating its proposed structure.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is a cornerstone in organic structure determination. For this compound, with its complex array of protons and carbons, NMR would provide detailed insights into its molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the various proton environments. Protons on the hydroxyethyl (B10761427) chains (–CH₂CH₂OH) would show characteristic chemical shifts, likely influenced by the electronegativity of adjacent oxygen and nitrogen atoms. The methylene (B1212753) protons (–CH₂–) adjacent to the amide nitrogen and the hydroxyl oxygen would be particularly informative, often appearing as multiplets due to coupling with neighboring protons. The hydroxyl protons (–OH) would typically appear as broad singlets, sensitive to solvent and temperature. Given the symmetrical nature of the triiodinated benzene (B151609) ring, the aromatic protons would be absent, but the protons on the amide-linked side chains would show characteristic patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the different carbon environments within this compound. Signals for the carbonyl carbons (C=O) of the amide groups would appear in the downfield region (typically 160-180 ppm). The aromatic carbons of the benzene ring, especially those bearing iodine atoms or amide linkages, would exhibit characteristic shifts. The carbons of the hydroxyethyl chains (–CH₂CH₂OH) would also provide distinct signals, allowing for the assignment of each carbon within the flexible side chains.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through characteristic fragmentation patterns.

Fragmentation Pattern Analysis: Electron Ionization Mass Spectrometry (EI-MS) would induce fragmentation of the this compound molecule, yielding a unique pattern of fragment ions. Analysis of these fragments would provide structural clues. Expected fragmentation pathways might include:

Cleavage of the amide bonds, leading to fragments containing the triiodinated benzene core or the hydroxyethylamide side chains.

Loss of water molecules (H₂O) from the hydroxyl groups.

Loss of iodine atoms or iodine-containing fragments, which would be characteristic due to the high mass of iodine.

Rearrangement reactions, potentially involving the flexible hydroxyethyl chains. The interpretation of these fragmentation patterns, in conjunction with NMR data, would reinforce the proposed molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. For this compound, key functional groups would give rise to characteristic absorption bands:

Amide Carbonyl (C=O) Stretch: Strong absorption bands are expected in the 1630-1690 cm⁻¹ range due to the amide carbonyl stretching vibrations spectroscopyonline.comvscht.czlibretexts.org. Given that this compound is a tris-amide, multiple, potentially overlapping, C=O stretches might be observed, depending on the specific environment of each amide group.

Hydroxyl (O-H) Stretch: A broad absorption band in the 3200-3600 cm⁻¹ region would indicate the presence of the hydroxyl groups (–OH) on the hydroxyethyl chains, with broadening due to hydrogen bonding vscht.czpg.edu.ploregonstate.edu.

N-H Stretch: Amide N-H stretching vibrations would appear around 3200-3500 cm⁻¹ spectroscopyonline.comvscht.cz.

C-H Stretches: Aliphatic C-H stretching vibrations (from the -CH₂- groups) would be observed in the 2850-2970 cm⁻¹ region, while aromatic C-H stretches (if any, though the benzene ring is fully substituted with iodine and amide groups in this compound) would appear above 3000 cm⁻¹ vscht.cz.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by molecular vibrations. It is particularly sensitive to symmetric vibrations and those involving heavier atoms or strong covalent bonds, complementing IR spectroscopy. For this compound:

Aromatic Ring Vibrations: The triiodinated benzene ring would exhibit characteristic Raman active modes, providing information about its substitution pattern and symmetry youtube.com.

C-I Stretches: Bonds involving heavy atoms like iodine are often strong Raman scatterers, and specific C-I stretching vibrations could be observed.

Amide Vibrations: Amide I (C=O stretch) and Amide III (C-N stretch, N-H bend) bands would be present, potentially offering different insights compared to IR due to different selection rules horiba.com.

C-C and C-N Vibrations: Vibrations from the carbon-carbon backbone and carbon-nitrogen bonds of the side chains would also contribute to the Raman spectrum.

Crystallographic Studies of this compound

Crystallographic studies, particularly X-ray diffraction, are essential for determining the precise three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement of a crystalline compound. If this compound can be grown into suitable single crystals, SC-XRD would provide its complete solid-state structure.

Principles and Application: In SC-XRD, a monochromatic X-ray beam is directed at a single crystal of this compound. The X-rays diffract from the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern pitt.educreative-biostructure.com. By analyzing the intensities and angles of these diffracted X-rays, a three-dimensional electron density map can be constructed, from which the positions of all atoms, including hydrogen atoms, can be precisely determined spbu.ruuhu-ciqso.es.

Structural Parameters: For this compound, SC-XRD would yield:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit cell, along with the space group, which describes the symmetry of the crystal spbu.ruuhu-ciqso.esuni-ulm.de.

Atomic Coordinates: The precise x, y, z coordinates for every atom in the asymmetric unit.

Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C-I, C=O, C-N, C-C, C-O, O-H, N-H) and bond angles, providing detailed information about the molecular geometry and any deviations from ideal geometries.

Conformational Details: The specific conformation adopted by the flexible hydroxyethylamide side chains in the solid state, including torsion angles. This is particularly relevant for a molecule with multiple rotatable bonds.

While this compound is known as an X-ray contrast agent, implying its structure has been characterized, specific crystallographic data such as CIF files or detailed unit cell parameters for this compound were not found in the publicly accessible search results. Such data would typically be deposited in crystallographic databases (e.g., Cambridge Crystallographic Data Centre, CCDC) upon publication of a crystal structure.

Beyond the individual molecular structure, crystallographic studies allow for a detailed analysis of how molecules arrange themselves in the crystal lattice, known as crystal packing, and the intermolecular interactions that govern this arrangement.

Crystal Packing: The crystal packing of this compound would reveal how individual this compound molecules stack and interact in three dimensions. Given its bulky triiodinated benzene core and multiple polar hydroxyethylamide side chains, the packing is likely to be influenced by a combination of forces.

Intermolecular Interactions: Key intermolecular interactions expected in this compound's crystal structure would include:

Hydrogen Bonding: The numerous hydroxyl (–OH) and amide (–NH) groups are strong hydrogen bond donors and acceptors. Extensive networks of O-H···O, N-H···O, and potentially O-H···N hydrogen bonds would play a dominant role in stabilizing the crystal lattice psu.edu. These interactions would dictate the specific arrangement of molecules and could form one-dimensional chains, two-dimensional layers, or three-dimensional networks.

Van der Waals Forces: Significant van der Waals interactions would exist between the large, electron-rich iodine atoms and the carbon frameworks of adjacent molecules.

Halogen Bonding: The iodine atoms, being large and polarizable, could potentially engage in halogen bonding (C-I···X, where X is an electronegative atom like oxygen or nitrogen from a neighboring molecule), further influencing the crystal packing psu.edu.

Understanding the crystal packing and intermolecular interactions is crucial for predicting and explaining the physical properties of this compound in its solid form, such as solubility, melting point, and stability. The absence of specific crystallographic data in public searches prevents a detailed discussion of this compound's unique crystal packing motifs.

Molecular Interactions and Theoretical Biochemical Studies of Iosimide

In Silico Modeling of Iosimide's Interactions with Biomolecular Targets

In silico modeling uses computational methods to simulate and predict the interactions between a small molecule, such as this compound, and biological macromolecules like proteins. These techniques offer a theoretical framework for understanding potential binding events and structure-activity relationships before or in parallel with laboratory experiments.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. nih.govbiomedpharmajournal.org This modeling helps to forecast the binding affinity and mode of interaction by analyzing factors like hydrogen bonding, hydrophobic interactions, and van der Waals forces. msu.edu

For contrast agents like this compound, a primary concern is the potential for interaction with plasma proteins, which could influence their pharmacokinetic properties. While specific molecular docking studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of docking can be applied to understand its low protein binding tendency. The multiple hydroxyl groups on this compound's structure would be predicted to form hydrogen bonds with water, contributing to its high water solubility and reducing its propensity for hydrophobic interactions with protein binding pockets. Docking simulations would likely show weak and transient interactions with proteins such as serum albumin, consistent with its design as a compound that is rapidly distributed in the extracellular fluid and excreted without significant protein binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. sciencepublishinggroup.com These models are built by analyzing a series of compounds with known activities and identifying the molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that influence this activity. researchgate.net

For a compound like this compound, which is part of a class of iodinated contrast media, QSAR studies would be more applicable in a comparative context. For instance, a QSAR model could be developed to predict a property like protein binding or enzyme inhibition across a range of different contrast agents. Descriptors for such a model might include the number of iodine atoms, the octanol-water partition coefficient (a measure of lipophilicity), and various topological indices. While specific QSAR models developed for this compound are not prominent in the literature, research has correlated properties like lipophilicity with the extent of protein interaction for different contrast media. researchgate.net A hypothetical QSAR model would likely predict that this compound's low lipophilicity is a key factor in its minimal protein binding affinity, a desirable characteristic for a contrast agent.

In Vitro Investigations of this compound's Interaction with Defined Biological Systems

In vitro studies use controlled laboratory environments to observe the biochemical behavior of a substance outside of a living organism. These assays provide empirical data on interactions with specific biological components.

Binding assays are designed to measure the affinity and specificity of a compound's interaction with a purified protein or receptor. ontosight.ai Techniques like equilibrium dialysis are commonly used to determine the fraction of a drug that remains unbound in the presence of plasma proteins. nih.govevotec.com

| Compound | Reported Plasma Protein Binding | Primary Binding Protein Target |

|---|---|---|

| This compound | Low (exact % not specified in recent literature) | Serum Albumin (presumed) |

| Iopromide (B1672085) | ~0.9% hres.ca | Serum Albumin |

| Iohexol | Very Low nih.gov | Serum Albumin |

Cell-free biochemical systems allow researchers to study the effects of a compound on a specific metabolic pathway or enzymatic reaction without the complexity of a living cell. osti.govnih.gov These systems can be composed of purified enzymes or cellular extracts and are used to screen for inhibitory or activating effects. nih.govmdpi.com

Iodinated contrast media have been evaluated for their potential to interfere with various biological systems. For instance, some contrast agents have been shown to have a minor inhibitory effect on enzymes like lysozyme. hres.ca Studies have also investigated their influence on the coagulation cascade, finding that non-ionic agents generally have a minimal impact on clotting and fibrinolysis compared to older, ionic agents. researchgate.nethres.ca While specific cell-free pathway modulation studies centered on this compound are scarce, comparative data suggests its effects would be similar to other non-ionic agents, demonstrating a low potential for significant enzymatic inhibition or pathway disruption at clinically relevant concentrations. hres.ca

Comparing this compound to other non-ionic contrast agents like iohexol, iopromide, and iotrolan (B1672090) helps to contextualize its biochemical properties. These compounds share a similar structural backbone—a tri-iodinated benzene (B151609) ring with side chains that enhance water solubility and reduce biological interactions.

Mechanisms of Molecular Recognition and Specificity (Non-Clinical Context)

The specificity of contrast agents like this compound is primarily dictated by their physicochemical properties, which minimize interactions with biological macromolecules. The fundamental principle behind their design is to achieve high water solubility and low osmolality while limiting binding to proteins and cell membranes. This ensures they remain within the vascular or extracellular space long enough for imaging before being rapidly excreted.

Molecular recognition, in this context, refers to the sum of interactions between this compound and its biological environment. These interactions are predominantly non-covalent and include hydrogen bonding, van der Waals forces, and hydrophobic interactions. slideshare.net The molecular structure of this compound, with its hydrophilic side chains, is engineered to favor interactions with water molecules over biological structures, thus ensuring its high solubility and distribution in aqueous environments.

Theoretical studies and computational modeling, while not specifically detailed for this compound in the available literature, are crucial tools for understanding these interactions. ucr.edunih.gov Such studies for similar molecules involve assessing how the compound's size, shape, and charge distribution influence its behavior in a biological system. frontiersin.org For non-ionic contrast media, the lack of a net charge is a key feature that reduces non-specific binding to proteins and cell surfaces, which are often charged.

Research on various iodinated contrast agents has provided insights into their potential for molecular interactions. For instance, studies have investigated the influence of different agents on erythrocyte morphology and enzyme activity. One study noted that iopromide had only a slight influence on erythrocyte morphology compared to this compound and other agents. researchgate.net

Furthermore, some research has explored the potential for certain iodinated contrast agents to induce cellular changes. One study indicated that several iodinated contrast media, including this compound, were capable of inducing micronuclei in lymphocytes. mit.edu The study suggested a ranking of these agents based on their probability of causing this effect. This suggests that despite being designed for inertness, some level of interaction with cellular components can occur, the mechanisms of which would require more detailed molecular-level investigation.

The table below summarizes the types of molecular interactions relevant to non-ionic contrast agents like this compound and their general implications for biological specificity.

| Type of Interaction | Role in Molecular Recognition and Specificity |

| Hydrogen Bonding | Primarily with water molecules, ensuring high solubility and distribution in the bloodstream and extracellular fluid. The hydroxyl groups on the side chains are key sites for hydrogen bond formation. |

| Van der Waals Forces | Weak, non-specific attractions that occur between all molecules. Minimized through molecular design to prevent significant binding to biological surfaces. |

| Hydrophobic Interactions | The core benzene ring structure has hydrophobic character. This is shielded by hydrophilic side chains to prevent aggregation and interaction with hydrophobic regions of proteins and membranes. |

| Electrostatic Interactions | Minimized due to the non-ionic nature of the molecule. The absence of a net charge reduces binding to charged biological macromolecules. |

Analytical Chemistry Research and Environmental Occurrence of Iosimide

Development of Advanced Analytical Methodologies for Iosimide Quantification in Environmental Samples

Accurate quantification of this compound at trace levels in complex environmental matrices, such as wastewater and surface water, requires highly sensitive and selective analytical methods. Research has focused on chromatography and electrophoresis techniques coupled with mass spectrometry.

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the most prevalent and effective technique for the determination of this compound in environmental samples. hpst.czacs.org This method combines the powerful separation capabilities of LC with the high sensitivity and selectivity of MS detection. hpst.cz

Researchers typically employ reversed-phase LC columns for separation. The process often involves a mobile phase consisting of a mixture of water (often acidified with formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. rsc.org Detection is commonly achieved using an electrospray ionization (ESI) source, which is well-suited for polar compounds like this compound, followed by a triple quadrupole mass spectrometer for quantification. acs.orgnih.gov Direct injection of filtered water samples is possible for high-sensitivity instruments, which reduces sample preparation time and potential errors. hpst.cz LC-MS/MS methods can achieve low limits of detection, often in the nanogram per liter (ng/L) or parts per trillion (ppt) range, making them ideal for environmental monitoring. hpst.czhpst.cz

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing volatile and semi-volatile organic compounds. chromatographyonline.com However, its direct application for this compound is challenging due to the compound's high polarity, low volatility, and thermal instability. These characteristics prevent it from being readily vaporized in the GC inlet without decomposition.

For a GC-MS analysis to be feasible, a derivatization step would be necessary. This chemical process modifies the this compound molecule to increase its volatility and thermal stability. While GC-MS is a powerful tool for environmental analysis, the additional complexity and potential for incomplete derivatization often make LC-MS a more direct and preferred method for compounds like this compound. eurofins.com

Capillary electrophoresis (CE) offers a high-resolution separation alternative for charged and polar compounds. wikipedia.org In CE, analytes are separated based on their electrophoretic mobility in a narrow capillary under the influence of a high voltage. nih.gov This technique is known for its high efficiency, short analysis times, and minimal consumption of reagents. nih.gov

Different modes of CE, such as capillary zone electrophoresis (CZE), can be applied to the analysis of pharmaceuticals. nih.gov For detection, CE can be coupled with UV-Vis absorbance detectors or, for higher sensitivity and structural confirmation, with mass spectrometry (CE-MS). wikipedia.orgyoutube.com While less common than LC-MS for routine environmental monitoring of this compound, CE presents a viable and powerful analytical tool, especially for complex sample matrices where its unique separation mechanism can provide advantages. kantisto.nlnih.gov

Table 1: Overview of Analytical Techniques for this compound Quantification

Technique Principle Applicability for this compound Common Detection Limit LC-MS/MS Separates compounds based on their interaction with a stationary phase, followed by mass-based detection. Highly suitable and widely used due to this compound's polarity. Provides high sensitivity and selectivity. [3, 4] Low ng/L (ppt) range. GC-MS Separates volatile compounds in the gas phase, followed by mass-based detection. Not directly applicable due to low volatility. Requires a chemical derivatization step. Dependent on derivatization efficiency. Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in an electric field. Suitable for polar and charged molecules; offers high-resolution separation. Variable, can be enhanced by coupling with MS.

Environmental samples like wastewater are complex mixtures containing numerous organic and inorganic substances that can interfere with the analysis of target analytes. Therefore, a sample preparation step is crucial to clean up the sample and concentrate the analyte of interest before instrumental analysis.

Solid-phase extraction (SPE) is the most common sample preparation technique for this compound. hpst.cznih.gov This method involves passing the water sample through a cartridge containing a solid adsorbent material that retains the this compound. Interfering compounds are washed away, and the this compound is then eluted with a small volume of an organic solvent. hpst.cz This process effectively removes many matrix components and concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis.

Despite cleanup, co-eluting matrix components can still interfere with the ionization process in the MS source, a phenomenon known as the matrix effect. researchgate.net This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and reproducibility of the quantification. chromatographyonline.com To compensate for these effects, analytical methods often use an internal standard, preferably a stable isotope-labeled version of this compound, which behaves similarly to the analyte during sample preparation and ionization. chromatographyonline.com

Environmental Monitoring and Distribution Research of this compound as a Contaminant of Emerging Concern (CEC)

This compound is considered a Contaminant of Emerging Concern (CEC). nih.govresearchgate.net CECs are pollutants that have been detected in the environment but are not currently regulated and may pose ecological or human health risks. epa.gov The concern surrounding this compound stems from its high consumption in medical diagnostics, its chemical stability, and its resistance to degradation in conventional wastewater treatment processes. hpst.cznih.gov

Due to its high persistence, this compound is not effectively removed in many wastewater treatment plants (WWTPs). acs.orgnih.gov Studies have shown that removal rates can be low and variable. witpress.com As a result, WWTP effluents are a primary source of this compound contamination in the aquatic environment. acs.org

Numerous monitoring studies have confirmed the widespread presence of this compound in WWTP effluents and the receiving surface waters, such as rivers and streams. acs.orgeu-neptune.org Concentrations can vary significantly depending on the population of the catchment area and the type of wastewater treatment in place. Effluent concentrations are frequently reported in the range of several hundred ng/L to over 10 µg/L. hpst.czacs.org In receiving rivers, concentrations are typically lower due to dilution but remain detectable. acs.org The persistent nature and frequent detection of this compound have led to suggestions that it could serve as an indicator compound for wastewater contamination in aquatic systems. hpst.cz

Table 2: Reported Concentrations of this compound in Wastewater and Aquatic Environments

Sample Type Location/Study Area Concentration Range (ng/L) Reference WWTP Influent Germany Frequently >1,000 rsc.org WWTP Effluent Germany Up to 11,000 rsc.org WWTP Effluent Korea Up to 395 nih.gov Surface Water Germany Detectable, subject to dilution hpst.cz Surface Water General Environmental Waters A few ng/L to 10,000 (in sewage) hpst.cz

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Iopromide (B1672085) |

| Diatrizoate |

| Acetonitrile |

| Methanol |

No Publicly Available Data on the Environmental Fate and Occurrence of this compound

Despite a comprehensive literature search, no scientific data or research was found regarding the environmental presence, transformation, or removal of the chemical compound this compound. As a result, it is not possible to provide a detailed article on its analytical chemistry research and environmental occurrence as requested.

A thorough investigation was conducted to locate information pertaining to the environmental introduction, dissemination, and comparative presence of this compound. This included searches for monitoring data in wastewater, surface water, and groundwater. Furthermore, efforts were made to identify studies on its environmental fate, including photodegradation, hydrolysis, biodegradation pathways, and its adsorption and sorption behavior in various environmental matrices. Research into potential removal technologies for this compound in water treatment processes was also explored.

The search encompassed a wide range of scientific databases and public information sources. However, these efforts did not yield any specific studies, reports, or datasets related to this compound's environmental behavior. The scientific literature, as of this date, does not appear to contain research on this particular compound in an environmental context.

Therefore, the following sections, which were requested for the article, cannot be addressed due to the complete absence of available information:

Research on Removal Technologies for this compound in Water Treatment Processes (Non-Clinical Efficacy)

Without primary research data, the creation of an informative and scientifically accurate article, complete with data tables and detailed findings as specified, is not feasible. The lack of information suggests that this compound may be a compound that has not been widely studied for its environmental impact, or that such research has not been made publicly available.

Membrane Filtration Studies for Iopromide Rejection

Membrane filtration technologies, particularly nanofiltration (NF) and reverse osmosis (RO), are pressure-driven processes that have demonstrated high efficacy in removing a wide range of organic micropollutants, including pharmaceuticals like Iopromide, from water. These methods offer a physical barrier to contaminants, providing a promising solution for advanced water and wastewater treatment.

The rejection mechanisms in NF and RO are multifaceted. mdpi.com Size exclusion, where the membrane pores are smaller than the contaminant molecules, is a primary factor. mdpi.com For instance, NF membranes have a typical pore size of around 1 nm, while RO membranes have even smaller pores. mdpi.com Additionally, electrostatic interactions between the membrane surface and the compound can play a significant role, especially for charged molecules. nih.gov Hydrophobicity and the potential for hydrogen bonding between the compound and the membrane material can also influence the rejection efficiency. nih.gov

Research has shown that both NF and RO are highly effective at removing Iopromide. Due to its relatively large molecular weight (791.12 g/mol ), Iopromide is well-rejected by these membranes. nih.gov Studies have quantified the rejection rates, highlighting the superior performance of RO systems. In one study, nanofiltration achieved a removal rate of 92.8% for Iopromide. nih.gov Reverse osmosis, with its smaller pore sizes and operation at higher pressures, demonstrated an even more exceptional performance, removing over 99% of Iopromide. nih.gov This high level of removal by RO is primarily attributed to the significant difference between the membrane's pore size and the size of the Iopromide molecule. nih.gov

| Membrane Technology | Reported Rejection Rate (%) | Primary Rejection Mechanism |

|---|---|---|

| Nanofiltration (NF) | 92.8 | Size Exclusion, Electrostatic Interactions |

| Reverse Osmosis (RO) | > 99 | Size Exclusion |

Advanced Oxidation Processes (AOPs) for Iopromide Degradation

Advanced Oxidation Processes (AOPs) are water treatment methods designed to degrade persistent organic pollutants through the generation of highly reactive radical species, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). These processes have been extensively studied for the degradation of Iopromide, which is known to be recalcitrant to conventional treatment methods.

Various AOPs have proven effective in breaking down the Iopromide molecule. The UV/Chlorination (UV/Cl₂) process involves the photolysis of chlorine to produce hydroxyl radicals and other reactive chlorine species. In one study, this process resulted in a pseudo-first-order degradation rate constant of 2.20 x 10⁻¹ min⁻¹. mdpi.com The primary contributors to this degradation were identified as •OH radicals (54.1%), reactive chlorine species (25.1%), and direct UV photolysis (20.8%). mdpi.com

Another AOP, the UV/Persulfate (UV/PS) system, which generates sulfate radicals, showed a pseudo-first-order rate constant of 6.08 x 10⁻² min⁻¹ for Iopromide degradation. mdpi.com A different approach using mackinawite (FeS) to activate sulfite autoxidation demonstrated rapid and efficient degradation, with 80% of Iopromide being degraded within 15 minutes. nih.gov This system also achieved a high degree of mineralization, with a 71.8% removal of total organic carbon (TOC) after one hour of reaction time. nih.gov

| AOP Method | Key Parameters | Degradation Efficiency/Rate |

|---|---|---|

| UV/Chlorination (UV/Cl₂) | pH 7 | k = 2.20 x 10⁻¹ min⁻¹ |

| UV/Persulfate (UV/PS) | pH 7 | k = 6.08 x 10⁻² min⁻¹ |

| FeS-activated Sulfite | 1 g/L FeS, 400 μmol/L sulfite, pH 8 | 80% degradation in 15 min; 71.8% TOC removal in 1 hr |

Biological Treatment Efficiencies for Iopromide Removal

The removal of Iopromide in conventional biological wastewater treatment plants (WWTPs) is often limited due to its persistent nature. Standard activated sludge processes typically show negligible removal of this compound. nih.govresearchgate.net However, research has revealed that specific biological conditions can significantly enhance its biodegradation.

Studies have demonstrated that nitrifying activated sludge systems are considerably more effective at removing Iopromide than conventional systems. nih.govacs.org The key factor is the presence and activity of nitrifying bacteria, which are cultivated under longer solid retention times (SRT). In a full-scale WWTP, a nitrifying activated sludge stage with an SRT of 49 days achieved a 61% removal of Iopromide, whereas a conventional stage with a 6-day SRT showed almost no removal. nih.govacs.org

Laboratory-scale experiments further support these findings, showing removal rates as high as 97% in nitrifying activated sludge. nih.govresearchgate.net When the activity of the nitrifying bacteria was chemically inhibited in these experiments, the removal efficiency dropped to 86%, confirming the crucial role these specific microorganisms play in the biodegradation of Iopromide. nih.govresearchgate.net The transformation products of Iopromide also differed depending on the presence of active nitrification, indicating different metabolic pathways. nih.gov

| Treatment Process | Solid Retention Time (SRT) | Reported Removal Efficiency (%) |

|---|---|---|

| Conventional Activated Sludge | 6 days | Negligible (~1%) |

| Nitrifying Activated Sludge (Full-Scale WWTP) | 49 days | 61 |

| Nitrifying Activated Sludge (Lab-Scale) | Not Specified | 97 |

| Nitrifying Activated Sludge (with Nitrification Inhibited) | Not Specified | 86 |

Future Research Directions and Unexplored Avenues for Iosimide Studies

Novel Synthetic Routes and Green Chemistry Approaches for Iosimide Synthesis

Current synthetic routes for iodinated contrast agents, including this compound, can involve challenging steps, such as the purification of intermediates like 3-amino-1,2-propanediol (B146019) (APD), or the use of environmentally undesirable reagents like osmium tetroxide or isophthaloyl chloride. google.comgoogle.com Future research should focus on developing novel synthetic routes that prioritize green chemistry principles. This includes exploring:

Catalytic Synthesis: Investigating the use of more efficient and selective catalysts, such as heterogeneous catalysts or organocatalysts, to reduce reaction times, energy consumption, and byproduct formation.

Flow Chemistry: Developing continuous flow synthesis platforms for this compound production, which can offer improved reaction control, safety, scalability, and reduced waste compared to traditional batch processes.

Enzymatic Synthesis: Exploring biocatalytic approaches for specific steps in this compound synthesis, leveraging enzymes for their high specificity and mild reaction conditions, potentially leading to more environmentally benign processes.

Atom Economy Optimization: Designing synthetic pathways with higher atom economy, aiming to incorporate most or all atoms of the reactants into the final this compound molecule, thereby minimizing waste generation.

Alternative Reagents: Identifying and utilizing safer, less toxic, and more sustainable reagents to replace hazardous ones currently employed in the synthesis of this compound or its precursors. For instance, exploring alternatives to osmium tetroxide for dihydroxylation steps. google.comgoogle.com

Advanced Computational and Data Science Applications in this compound Research

The application of advanced computational and data science techniques can significantly accelerate the discovery and optimization processes related to this compound. Future research in this domain could encompass:

Molecular Dynamics Simulations: Performing molecular dynamics simulations to understand this compound's behavior in various solvents, its interaction with biological macromolecules (without discussing administration or safety), and its conformational flexibility.

Quantum Chemical Calculations: Utilizing quantum chemistry methods (e.g., Density Functional Theory, DFT) to accurately predict this compound's electronic structure, spectroscopic properties (e.g., NMR, IR), and reactivity profiles, offering insights at an atomic level.

Machine Learning for Property Prediction: Developing machine learning models trained on existing chemical data to predict novel this compound derivatives with desired properties (e.g., solubility, stability, specific interactions) or to optimize its synthetic conditions.

Retrosynthesis AI: Employing artificial intelligence-driven retrosynthesis tools to propose new, more efficient, and greener synthetic routes for this compound, leveraging vast chemical reaction databases.

Data Mining and Cheminformatics: Applying cheminformatics tools to analyze large datasets of iodinated compounds, identifying structural motifs correlated with specific properties or behaviors that could be leveraged for this compound modification or application.

Development of Innovative Sensor Technologies for this compound Detection in Diverse Matrices

While HPLC methods exist for this compound analysis, future research can focus on developing more advanced, rapid, and portable sensor technologies for its detection in various complex matrices. sielc.com This area of research is crucial for quality control, environmental monitoring, and potentially for understanding its fate in different systems (without discussing biological implications or administration). Key directions include:

Electrochemical Sensors: Designing highly sensitive and selective electrochemical sensors (e.g., voltammetric, amperometric) for real-time, in-situ detection of this compound, possibly utilizing molecularly imprinted polymers or nanomaterials for enhanced performance.

Optical Sensors: Developing optical sensing platforms, such as fluorescence-based sensors, surface plasmon resonance (SPR) sensors, or colorimetric assays, for rapid and quantitative this compound detection.

Biosensors: Exploring the development of biosensors that incorporate biological recognition elements (e.g., antibodies, aptamers) for highly specific detection of this compound, offering potential for high sensitivity and selectivity in complex samples.

Miniaturized and Portable Devices: Focusing on the creation of miniaturized and portable detection devices that can be used outside of a laboratory setting, enabling on-site analysis in diverse matrices, including industrial effluents or environmental samples.

Multi-analyte Detection: Researching sensor arrays capable of simultaneously detecting this compound alongside other related compounds or potential impurities.

Interdisciplinary Research Integrating this compound into Materials Science or Environmental Engineering Contexts

Given its unique chemical composition, particularly the presence of iodine, this compound could be explored for applications beyond its traditional role. Interdisciplinary research can bridge chemistry with materials science and environmental engineering:

Materials Science Applications: Investigating the incorporation of this compound into novel materials. For example, exploring its use as a component in X-ray opaque polymers or composites for specialized shielding or imaging applications, or as a dopant in materials requiring specific electronic or optical properties due to its heavy atom content.

Environmental Engineering Contexts: Researching this compound's potential in environmental applications. This could include exploring its behavior as a tracer in hydrological studies due to its water solubility and stability, or investigating its interactions with environmental contaminants for potential remediation strategies, assuming its chemical properties allow for such interactions. This would involve studying its adsorption, degradation, and transport in various environmental media.

Smart Materials: Exploring the potential of this compound as a building block for "smart" materials that respond to external stimuli, leveraging its specific chemical functionalities.

Theoretical Explorations of this compound's Reactivity and Stability in Novel Chemical Environments

A deeper theoretical understanding of this compound's reactivity and stability is crucial for predicting its behavior in various conditions and for designing new applications or synthetic strategies. This involves:

Degradation Pathway Prediction: Using computational methods to predict potential degradation pathways of this compound under different environmental stressors (e.g., UV light, extreme pH, microbial activity), which is vital for assessing its environmental persistence and fate.

Reaction Mechanism Elucidation: Theoretically studying the mechanisms of key reactions involved in this compound synthesis or transformation, providing insights for optimizing reaction conditions and improving yields.

Solvation Effects: Investigating the influence of different solvents on this compound's conformation, reactivity, and stability using implicit and explicit solvation models in computational chemistry.

Interaction with Surfaces: Exploring the theoretical interactions of this compound with various material surfaces, which is relevant for sensor development, material integration, or understanding its environmental transport.

Thermodynamic and Kinetic Stability: Conducting theoretical calculations to determine the thermodynamic and kinetic stability of this compound and its potential derivatives under a range of chemical environments, guiding the development of new formulations or applications.

Q & A

How can researchers formulate focused and testable research questions about Iosimide’s mechanisms of action?

To ensure clarity and specificity, research questions should integrate the compound’s biochemical properties, target pathways, and gaps in existing literature. For example:

- “How does this compound modulate [specific enzyme/pathway] in [cell type/organism], and what kinetic parameters define this interaction?”

- Methodology : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions, ensuring alignment with research aims . Avoid overly broad questions (e.g., “How does this compound work?”) and instead focus on measurable variables (e.g., dose-response relationships, binding affinities) .

Q. What are best practices for conducting a literature review on this compound’s pharmacological profile?

- Step 1 : Systematically search databases (e.g., PubMed, SciFinder) using controlled vocabulary (e.g., “this compound AND pharmacokinetics”). Prioritize peer-reviewed studies with robust experimental designs (e.g., controlled trials, in vitro assays) .

- Step 2 : Critically evaluate conflicting findings (e.g., discrepancies in IC₅₀ values across studies) by assessing methodologies (e.g., assay conditions, purity of compounds) .

- Step 3 : Identify gaps, such as understudied off-target effects or species-specific responses, to justify novel hypotheses .

Q. How should researchers design preliminary experiments to assess this compound’s stability under physiological conditions?

- Experimental Design :

- Use accelerated stability testing (e.g., varying pH, temperature) with HPLC-UV quantification .

- Include controls (e.g., untreated this compound in buffer) and triplicate replicates to ensure reproducibility .

- Data Interpretation : Compare degradation kinetics to established thresholds (e.g., >10% degradation over 24 hours = instability) and contextualize findings with prior structural analogs .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in different disease models be resolved?

- Approach : Perform meta-analysis of published datasets, stratifying results by variables such as:

- Methodology : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors. For example, low bioavailability in rodent models may explain efficacy discrepancies .

Q. What advanced techniques are recommended for elucidating this compound’s interaction with membrane-bound receptors?

- Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) in real-time .

- Cryo-EM : Resolve receptor-ligand complexes at near-atomic resolution to identify critical binding motifs .

- Validation : Cross-validate findings with mutagenesis studies (e.g., alanine scanning of receptor residues) .

Q. How can researchers optimize this compound derivatives for enhanced selectivity while minimizing toxicity?

- Strategy :

- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic modifications (e.g., halogen substitutions) and test against target vs. off-target proteins .

- Toxicity Screening : Use high-content imaging (e.g., mitochondrial membrane potential assays in hepatocytes) to prioritize candidates .

- Data Integration : Apply machine learning models to predict toxicity profiles based on physicochemical properties (e.g., logP, polar surface area) .

Methodological Guidance for Data Analysis

Q. How should researchers address variability in this compound’s pharmacokinetic data across studies?

- Standardization : Adopt consensus protocols for key parameters (e.g., plasma protein binding assays using human serum albumin) .

- Reporting : Clearly document experimental conditions (e.g., temperature, centrifugation speed) to enable cross-study comparisons .

What frameworks are effective for prioritizing this compound-related research questions in grant proposals?

- Feasibility Criteria : Ensure questions are answerable within project timelines and budgets (e.g., avoid overly complex multi-omics approaches without pilot data) .

- Significance : Align questions with unmet needs (e.g., “Does this compound overcome resistance mechanisms in [disease]?”) and cite preliminary data to justify novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.